![molecular formula C12H10N2OS B1284750 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile CAS No. 86604-40-2](/img/structure/B1284750.png)
2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
Overview
Description
Synthesis Analysis
Thiophene derivatives, such as “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile”, can be synthesized through various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile” are not detailed in the available data .Scientific Research Applications
Organic Synthesis
“2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile” is a key intermediate in the synthesis of various organic compounds . It is used in the synthesis of thiophene derivatives, which are essential heterocyclic compounds with a variety of properties and applications .
Medicinal Chemistry
Thiophene-based analogs, including “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile”, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Research
Molecules with the thiophene ring system, such as “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile”, exhibit many pharmacological properties, including anticancer activity .
Anti-inflammatory Research
Thiophene derivatives, including “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile”, have shown anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Research
Some thiophene derivatives have shown antimicrobial properties . For instance, one of the synthesized derivatives showed a greater inhibitory effect against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also have a prominent role in the advancement of organic semiconductors .
Organic Electronics
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Analgesic Activity Evaluation
Derivatives of “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile” have been synthesized and evaluated for their analgesic activity .
Future Directions
Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring the biological activities and potential applications of “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile”.
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, used as a voltage-gated sodium channel blocker and dental anesthetic .
Mode of Action
Based on the properties of similar thiophene derivatives, it can be inferred that the compound may interact with its targets to induce a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-15-9-4-2-8(3-5-9)11-7-16-12(14)10(11)6-13/h2-5,7H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIPKTMXJFZLMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588444 | |
Record name | 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | |
CAS RN |
86604-40-2 | |
Record name | 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.